molecular formula C7H15NO2 B009070 (S)-2-Amino-2-methylhexanoic acid CAS No. 105815-96-1

(S)-2-Amino-2-methylhexanoic acid

Cat. No.: B009070
CAS No.: 105815-96-1
M. Wt: 145.2 g/mol
InChI Key: LKZQHZQXROBVOO-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-2-methylhexanoic acid is a non-proteinogenic α-amino acid characterized by a six-carbon backbone (hexanoic acid) with a methyl group substituted at the α-carbon and an (S)-configuration. Its structural uniqueness lies in the branched alkyl chain at the chiral center, which distinguishes it from linear-chain amino acids like lysine or norleucine.

Properties

CAS No.

105815-96-1

Molecular Formula

C7H15NO2

Molecular Weight

145.2 g/mol

IUPAC Name

(2S)-2-amino-2-methylhexanoic acid

InChI

InChI=1S/C7H15NO2/c1-3-4-5-7(2,8)6(9)10/h3-5,8H2,1-2H3,(H,9,10)/t7-/m0/s1

InChI Key

LKZQHZQXROBVOO-ZETCQYMHSA-N

SMILES

CCCCC(C)(C(=O)O)N

Isomeric SMILES

CCCC[C@@](C)(C(=O)O)N

Canonical SMILES

CCCCC(C)(C(=O)O)N

Synonyms

L-Norleucine, 2-methyl- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-L-norleucine can be achieved through various methods. One common approach involves the alkylation of L-norleucine with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of 2-methyl-L-norleucine often involves the use of biocatalysts to achieve high enantioselectivity. Enzymatic methods using amino acid dehydrogenases or transaminases can be employed to convert precursor molecules into the desired product under mild conditions, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-methyl-L-norleucine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and various substituted derivatives .

Scientific Research Applications

2-methyl-L-norleucine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-L-norleucine involves its incorporation into peptides and proteins, where it can mimic the behavior of methionine. It interacts with molecular targets such as enzymes and receptors, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate protein-protein interactions and enzyme activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and functional differences between (S)-2-Amino-2-methylhexanoic acid and related compounds:

Compound Name CAS No. Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
This compound - C₇H₁₅NO₂ α-methyl, hexanoic backbone, (S)-configuration ~145.2 (calculated) Hypothesized use in peptide engineering -
(S)-2-Amino-6-hydroxyhexanoic acid 305-77-1 C₆H₁₃NO₃ Hydroxyl at C6, hexanoic backbone 147.17 Intermediate in lysine metabolism; biomarker
L-α-Aminoadipic Acid 1118-90-7 C₆H₁₁NO₄ Dicarboxylic acid (hexanedioic backbone) 161.2 Laboratory reagent; studies in metabolic pathways
(S)-2-Amino-2-methylbutanoic acid hydrate - C₅H₁₁NO₂·xH₂O α-methyl, butanoic backbone, (S)-configuration ~135.1 (anhydrous) Research in chiral synthesis
2-Aminoheptanoic acid 1115-90-8 C₇H₁₅NO₂ Linear heptanoic backbone ~145.2 Amino acid derivative synthesis
(S)-2-((Fmoc-amino)hexanedioic acid) 250384-77-1 C₂₁H₂₁NO₆ Fmoc-protected amino group, dicarboxylic acid 383.4 Peptide synthesis; solid-phase chemistry
Key Observations:
  • Branching vs. Linearity: The α-methyl group in this compound introduces steric hindrance, likely reducing solubility compared to linear analogs like 2-Aminoheptanoic acid .
  • Functional Groups: Hydroxyl or dicarboxylic acid substituents (e.g., in L-α-Aminoadipic acid or (S)-2-Amino-6-hydroxyhexanoic acid ) enhance hydrophilicity and alter metabolic roles.
  • Chain Length: Shorter chains (e.g., (S)-2-Amino-2-methylbutanoic acid ) may exhibit lower melting points and faster metabolic turnover.

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